N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The process often requires specific reagents, catalysts, and conditions .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, potential for oxidation or reduction, and other chemical transformations.Physical And Chemical Properties Analysis
This includes studying properties like melting point, solubility, crystalline structure, acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents .Scientific Research Applications
Sigma-2 Receptor Probe Development
- N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide derivatives, such as RHM-1 and RHM-2, have been radiolabeled and studied for their binding to sigma-2 receptors. This research explores their potential as sigma-2 receptor probes, useful in neuropharmacology and imaging studies. RHM-1 demonstrated high affinity for sigma-2 receptors, suggesting its utility in studying these receptors in vitro (Xu et al., 2005).
Photocatalytic Degradation Studies
- Photodecomposition research has utilized compounds like propyzamide (a 3,5-dichloro-N-derivative of benzamide) to investigate photocatalytic degradation. This research informs environmental sciences, particularly in the field of pollutant degradation using adsorbent-supported titanium dioxide (Torimoto et al., 1996).
Development of Novel Ligands for Rare Earth Metals
- N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide derivatives have been used as ligands for rare earth metals, particularly in the formation of complexes with cerium(III) ions. This has implications for the synthesis of materials like ceria (CeO2), relevant in material sciences and nanotechnology (Veranitisagul et al., 2011).
Positron Emission Tomography Imaging
- Fluorine-containing benzamide analogs, related to N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide, have been developed and evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors. This is crucial in cancer diagnostics and monitoring treatment responses (Tu et al., 2007).
Electrochemical Biosensor Development
- Derivatives have been used in the development of biosensors. For instance, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes have been studied for their potential in the electrocatalytic determination of substances like glutathione, a significant advancement in biosensor technology (Karimi-Maleh et al., 2014).
Catalysis in Organic Synthesis
- Benzamide derivatives have been utilized in catalytic processes, such as the platinum-catalyzed intermolecular hydroamination of olefins with carboxamides. This research is pivotal in the field of organic synthesis and the development of new synthetic methodologies (Wang and Widenhoefer, 2004).
Metabolic Process Studies
- Research on benzamide inhibitors has provided insights into their effects on metabolic processes such as DNA synthesis and glucose metabolism. This is crucial in understanding cellular metabolism and the impact of various compounds on these processes (Milam and Cleaver, 1984).
Pharmaceutical Research and Development
- Benzamide derivatives have been explored for their potential in pharmaceutical applications, such as the design and synthesis of novel histone deacetylase inhibitors. This has implications in cancer treatment and epigenetic therapy (Jiao et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to target microtubules and their component protein, tubulin .
Mode of Action
It is known that similar compounds interact with their targets, such as tubulin, causing changes in the cell cycle .
Biochemical Pathways
Similar compounds have been found to affect the assembly of microtubules, leading to mitotic blockade and cell apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-13-5-3-4-11(15(13)20-2)16(18)17-10-6-7-12-14(8-10)22-9-21-12/h3-8H,9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMUTVAJKJYHQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326159 | |
Record name | N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49725525 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
758704-20-0 | |
Record name | N-(1,3-benzodioxol-5-yl)-2,3-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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